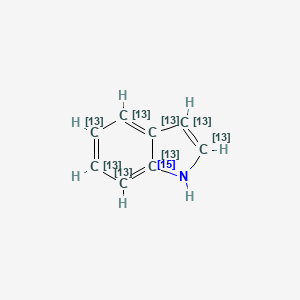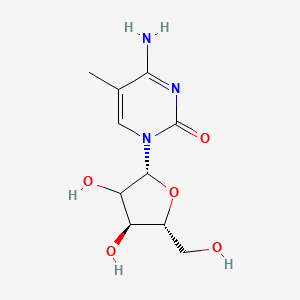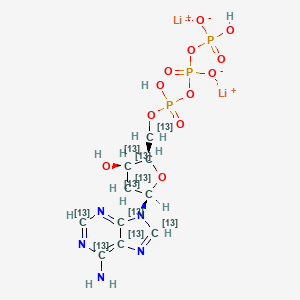
anti-TNBC agent-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anti-TNBC agent-2 is a promising compound in the fight against triple-negative breast cancer (TNBC), a highly aggressive and difficult-to-treat subtype of breast cancer. TNBC lacks the expression of estrogen receptors, progesterone receptors, and human epidermal growth factor receptor 2, making it unresponsive to many conventional breast cancer therapies . This compound has shown significant potential in both in vitro and in vivo studies, demonstrating its ability to inhibit the growth and spread of TNBC cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of anti-TNBC agent-2 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The process typically begins with the preparation of a core structure, followed by functionalization to introduce specific groups that enhance its anti-cancer properties. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediates .
Industrial Production Methods: Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, using continuous flow reactors, and implementing purification techniques such as crystallization and chromatography. Quality control measures are essential to maintain consistency and efficacy of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Anti-TNBC agent-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles such as alkyl halides.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique properties and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Anti-TNBC agent-2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes, including cell cycle regulation, apoptosis, and DNA damage response.
Medicine: Explored as a potential therapeutic agent for treating TNBC and other cancers, with ongoing clinical trials to evaluate its efficacy and safety.
Industry: Utilized in the development of targeted drug delivery systems and combination therapies to enhance treatment outcomes
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Anti-TNBC agent-2 is unique compared to other similar compounds due to its multitargeted approach and high efficacy in preclinical studies. Similar compounds include:
Lasiokaurin: A natural diterpenoid with significant anti-TNBC activity, inducing cell cycle arrest and apoptosis.
Oridonin Hybrids: Synthetic derivatives of oridonin that show potent anti-TNBC effects by regulating cell cycle and apoptosis.
Cynaropicrin: A sesquiterpene lactone that triggers apoptotic pathways in TNBC cells.
These compounds share some similarities in their mechanisms of action but differ in their chemical structures and specific targets, highlighting the uniqueness of this compound in its therapeutic potential .
Eigenschaften
Molekularformel |
C28H37ClFN7O |
|---|---|
Molekulargewicht |
542.1 g/mol |
IUPAC-Name |
2-[4-[1-[6-[(3-chloro-4-fluorophenyl)methylamino]-9-(cyclopropylmethyl)purin-2-yl]piperidin-4-yl]piperidin-1-yl]ethanol |
InChI |
InChI=1S/C28H37ClFN7O/c29-23-15-20(3-4-24(23)30)16-31-26-25-27(37(18-32-25)17-19-1-2-19)34-28(33-26)36-11-7-22(8-12-36)21-5-9-35(10-6-21)13-14-38/h3-4,15,18-19,21-22,38H,1-2,5-14,16-17H2,(H,31,33,34) |
InChI-Schlüssel |
LFXYFFIMEFNDHC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CN2C=NC3=C(N=C(N=C32)N4CCC(CC4)C5CCN(CC5)CCO)NCC6=CC(=C(C=C6)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,4S,5S,8R,9R,12S,13S,16S,19S)-8-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-ene-16,19-diol](/img/structure/B12389446.png)





![dilithium;6-amino-2-(hydrazinecarbonyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B12389504.png)






